3-Chloro-2-fluorobenzaldehyde

Catalog No.
S1520079
CAS No.
85070-48-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluorobenzaldehyde

CAS Number

85070-48-0

Product Name

3-Chloro-2-fluorobenzaldehyde

IUPAC Name

3-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

Synonyms

2-Fluoro-3-chlorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

3-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFC_7H_4ClF and a molecular weight of 158.56 g/mol. It consists of a benzaldehyde structure where a chlorine atom is located at the 3-position and a fluorine atom at the 2-position on the aromatic ring. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful for further functionalization.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, such as amines or alcohols, to form imines or ethers.

These reactions are crucial for synthesizing more complex organic molecules .

Several methods exist for synthesizing 3-chloro-2-fluorobenzaldehyde:

  • Fluorination of Dichlorobenzonitrile: This method involves fluorinating 2,3-dichlorobenzonitrile in the presence of a phase transfer catalyst, followed by hydrolysis to yield the aldehyde .
  • Chlorination and Fluorination: The compound can also be synthesized by chlorinating and fluorinating benzaldehyde derivatives under controlled conditions.
  • Oxidation of Alcohols: The corresponding alcohol can be oxidized to produce 3-chloro-2-fluorobenzaldehyde using oxidizing agents like dichromate or permanganate .

2-ChlorobenzaldehydeChlorine at position 2Used in dye synthesis4-FluorobenzaldehydeFluorine at position 4Intermediate in pharmaceuticals3-BromobenzaldehydeBromine at position 3Used in organic synthesis4-Chloro-2-fluorobenzaldehydeChlorine at position 4, Fluorine at position 2Similar applications as 3-chloro-2-fluorobenzaldehyde

Uniqueness of 3-Chloro-2-Fluorobenzaldehyde:
This compound's unique combination of chlorine and fluorine substituents at specific positions allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications .

Interaction studies involving 3-chloro-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in synthetic pathways and its potential biological interactions. For instance, research has indicated that it can interact with amino acids and other biomolecules, which could lead to novel therapeutic agents .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-fluorobenzaldehyde

Dates

Modify: 2023-08-15

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